5-Chloro-N-(2,2,2-trifluoroethyl)thiophene-2-sulfonamide
Description
5-Chloro-N-(2,2,2-trifluoroethyl)thiophene-2-sulfonamide is a synthetic organic compound characterized by the presence of a thiophene ring substituted with a chloro group, a trifluoroethyl group, and a sulfonamide group
Properties
IUPAC Name |
5-chloro-N-(2,2,2-trifluoroethyl)thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClF3NO2S2/c7-4-1-2-5(14-4)15(12,13)11-3-6(8,9)10/h1-2,11H,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXJQUGSVSPEAOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Cl)S(=O)(=O)NCC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClF3NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-N-(2,2,2-trifluoroethyl)thiophene-2-sulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with thiophene, which is chlorinated to introduce the chloro group at the 5-position.
Sulfonation: The chlorinated thiophene undergoes sulfonation to form the thiophene-2-sulfonyl chloride.
Amidation: The sulfonyl chloride is then reacted with 2,2,2-trifluoroethylamine under basic conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale chlorination and sulfonation reactors, followed by purification steps such as recrystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro group.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 5-Chloro-N-(2,2,2-trifluoroethyl)thiophene-2-sulfonamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
The compound’s sulfonamide group is known for its biological activity, making it a candidate for the development of new pharmaceuticals, particularly as enzyme inhibitors or antimicrobial agents.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. The trifluoroethyl group can enhance the metabolic stability and bioavailability of drug candidates.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Chloro-N-(2,2,2-trifluoroethyl)thiophene-2-sulfonamide involves its interaction with biological targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. The trifluoroethyl group can enhance binding affinity and selectivity through hydrophobic interactions and electronic effects.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-N-(furan-2-ylmethyl)thiophene-2-sulfonamide
- 5-Chloro-N-(2,2,2-trifluoroethyl)benzene-2-sulfonamide
- 5-Bromo-N-(2,2,2-trifluoroethyl)thiophene-2-sulfonamide
Uniqueness
Compared to similar compounds, 5-Chloro-N-(2,2,2-trifluoroethyl)thiophene-2-sulfonamide stands out due to the presence of the trifluoroethyl group, which imparts unique electronic properties and enhances metabolic stability. The combination of the chloro and sulfonamide groups also provides a distinctive reactivity profile, making it a valuable compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
